molecular formula C8H9FO4S B13537535 3-(Methoxymethyl)phenylfluoranesulfonate

3-(Methoxymethyl)phenylfluoranesulfonate

Cat. No.: B13537535
M. Wt: 220.22 g/mol
InChI Key: SFWXQWDQAVKEHZ-UHFFFAOYSA-N
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Description

3-(Methoxymethyl)phenylfluoranesulfonate is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a methoxymethyl group attached to a phenyl ring, which is further bonded to a fluoranesulfonate group. The combination of these functional groups imparts distinct chemical reactivity and potential utility in various research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxymethyl)phenylfluoranesulfonate typically involves the methoxymethylation of phenylfluoranesulfonate. One common method includes the reaction of phenylfluoranesulfonate with formaldehyde dimethyl acetal in the presence of a catalyst such as ZrO(OTf)2 at room temperature . This reaction efficiently converts the phenyl group to its methoxymethyl derivative.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale methoxymethylation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Methoxymethyl)phenylfluoranesulfonate undergoes various chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the methoxymethyl group to a hydroxymethyl group.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of hydroxymethyl derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

3-(Methoxymethyl)phenylfluoranesulfonate has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(Methoxymethyl)phenylfluoranesulfonate involves its interaction with specific molecular targets and pathways. The methoxymethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The fluoranesulfonate group may enhance the compound’s solubility and stability, facilitating its use in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Methoxymethyl)phenylfluoranesulfonate is unique due to the presence of both methoxymethyl and fluoranesulfonate groups, which impart distinct chemical reactivity and potential applications. The combination of these functional groups makes it a versatile compound for various research and industrial purposes.

Properties

Molecular Formula

C8H9FO4S

Molecular Weight

220.22 g/mol

IUPAC Name

1-fluorosulfonyloxy-3-(methoxymethyl)benzene

InChI

InChI=1S/C8H9FO4S/c1-12-6-7-3-2-4-8(5-7)13-14(9,10)11/h2-5H,6H2,1H3

InChI Key

SFWXQWDQAVKEHZ-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC(=CC=C1)OS(=O)(=O)F

Origin of Product

United States

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